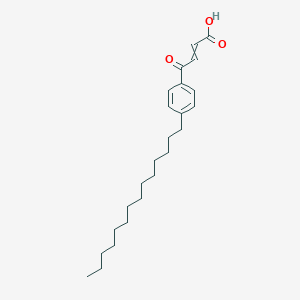
4-Oxo-4-(4-tetradecylphenyl)but-2-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Oxo-4-(4-tetradecylphenyl)but-2-enoic acid is an organic compound characterized by the presence of a phenyl group substituted with a tetradecyl chain and a but-2-enoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxo-4-(4-tetradecylphenyl)but-2-enoic acid can be achieved through aldol condensation reactions. One common method involves the reaction of glyoxylic acid with a methyl ketone derivative under microwave-assisted conditions. The reaction typically requires the use of tosic acid for aryl derivatives and pyrrolidine with acetic acid for aliphatic substrates . The reaction conditions are optimized to provide moderate to excellent yields.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but the principles of aldol condensation and the use of microwave-assisted synthesis can be scaled up for larger production. The choice of reagents and conditions would need to be optimized for industrial applications to ensure efficiency and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
4-Oxo-4-(4-tetradecylphenyl)but-2-enoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as bromine or nitric acid.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Hydroxy derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Aplicaciones Científicas De Investigación
4-Oxo-4-(4-tetradecylphenyl)but-2-enoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-Oxo-4-(4-tetradecylphenyl)but-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound’s keto group can participate in nucleophilic addition reactions, while the phenyl ring can engage in π-π interactions with biological targets. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Oxo-4-phenylbut-2-enoic acid
- 4-Oxo-4-(2-thienyl)butyric acid
- 4-Oxo-4-[(1-phenylethyl)amino]but-2-enoic acid
Uniqueness
4-Oxo-4-(4-tetradecylphenyl)but-2-enoic acid is unique due to the presence of the long tetradecyl chain, which imparts distinct physicochemical properties. This structural feature can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable molecule for various applications.
Propiedades
Número CAS |
134531-40-1 |
|---|---|
Fórmula molecular |
C24H36O3 |
Peso molecular |
372.5 g/mol |
Nombre IUPAC |
4-oxo-4-(4-tetradecylphenyl)but-2-enoic acid |
InChI |
InChI=1S/C24H36O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-21-15-17-22(18-16-21)23(25)19-20-24(26)27/h15-20H,2-14H2,1H3,(H,26,27) |
Clave InChI |
GGFIQSYMJCVTGC-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCC1=CC=C(C=C1)C(=O)C=CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4H-1,2,3-Triazino[5,4-b]indol-4-one, 1,5-dihydro-](/img/structure/B14265458.png)
![(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-3-(4-phosphonooxyphenyl)propanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoic acid](/img/structure/B14265466.png)

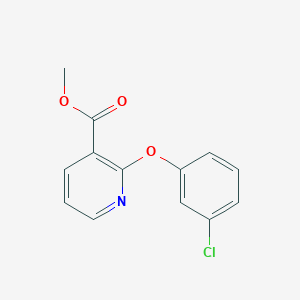
![2-(4-Hexylphenyl)-5-[(6-methyloctyl)oxy]pyrazine](/img/structure/B14265485.png)
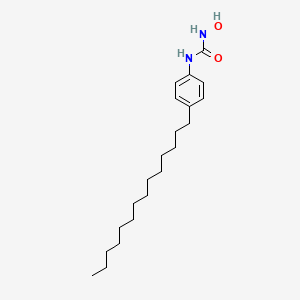
![2-Acetyl-4-([1,1'-biphenyl]-4-yl)phthalazin-1(2H)-one](/img/structure/B14265489.png)
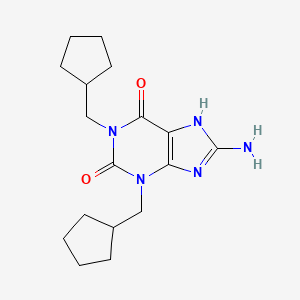

![{[2-(4-Methylphenyl)-2-oxoethyl]sulfanyl}acetic acid](/img/structure/B14265497.png)
![3-Chloro-2-{[4-(chloromethyl)-1,3,2-dioxastibolan-2-yl]oxy}propan-1-ol](/img/structure/B14265504.png)
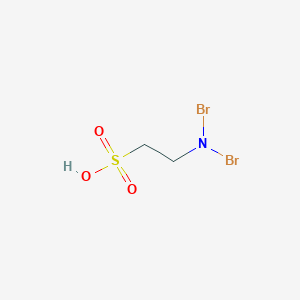

![1,2-Dimethyl-3-({2-methyl-3-[(2-methylphenyl)methyl]phenyl}methyl)benzene](/img/structure/B14265522.png)
